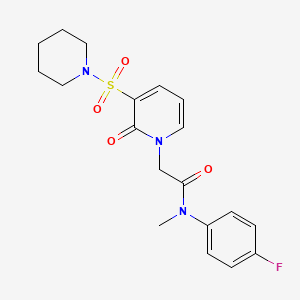
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O4S and its molecular weight is 407.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, often referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a 4-fluorophenyl group, a piperidine moiety, and a pyridine derivative, suggesting potential interactions with biological targets such as receptors or enzymes. Its molecular formula is C16H20FN3O3S, with a molecular weight of 351.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H20FN3O3S |
| Molecular Weight | 351.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N(C)C1=NC(=O)C=C(C=N1)S(C2CCNCC2)C(F)=C |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to the compound. For instance, compounds with similar structural features have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 12.5 μg/mL, indicating potent antimicrobial effects in vitro .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and receptor interactions. The presence of the piperidine and pyridine groups suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study focusing on similar compounds demonstrated that derivatives with the piperidine structure effectively inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents .
Case Study 2: Kinase Inhibition
Research on kinase inhibitors has shown that compounds with structural similarities to this compound exhibit selective inhibition of certain kinases involved in cancer progression. The selectivity and potency of these compounds suggest their potential use in targeted cancer therapies .
Safety and Toxicology
Safety assessments are crucial for evaluating the therapeutic potential of new compounds. Preliminary toxicological studies indicate that while some derivatives exhibit promising biological activity, they also require thorough evaluation for adverse effects. The toxicity profile should be established through in vitro assays and animal models to ensure safe therapeutic use.
Table 2: Toxicity Profile Summary
| Study Type | Findings |
|---|---|
| In Vitro Cytotoxicity | Moderate cytotoxicity at high concentrations |
| Animal Studies | No significant adverse effects at therapeutic doses |
| Long-term Toxicity | Further studies needed for chronic exposure |
科学研究应用
Chemical Properties and Structure
The compound's molecular formula is C19H22FN3O3S, with a molecular weight of approximately 391.45 g/mol. It features a piperidine ring, a pyridine moiety, and a fluorophenyl group, which contribute to its unique pharmacological properties. The presence of the sulfonamide group enhances its solubility and bioavailability.
Antimicrobial Properties
Research has indicated that N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property suggests its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate the specific mechanisms involved.
Case Studies
Several case studies highlight the applications of this compound:
属性
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-21(16-9-7-15(20)8-10-16)18(24)14-22-11-5-6-17(19(22)25)28(26,27)23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYADXGQIBPMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













